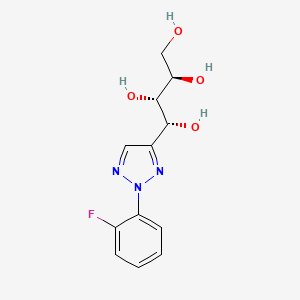
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is a complex organic compound characterized by the presence of a butanetetrol backbone and a triazole ring substituted with a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Assembly of the Butanetetrol Backbone: The butanetetrol backbone can be constructed through a series of aldol condensations and reductions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The butanetetrol backbone may also play a role in the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other butanetetrol derivatives and triazole-containing molecules. Compared to these compounds, 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties.
Similar compounds include:
- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
Eigenschaften
CAS-Nummer |
51306-42-4 |
|---|---|
Molekularformel |
C12H14FN3O4 |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
(1R,2S,3R)-1-[2-(2-fluorophenyl)triazol-4-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H14FN3O4/c13-7-3-1-2-4-9(7)16-14-5-8(15-16)11(19)12(20)10(18)6-17/h1-5,10-12,17-20H,6H2/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
GUACULBKHHAZAP-IJLUTSLNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C(C(C(CO)O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


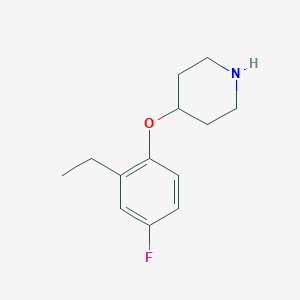
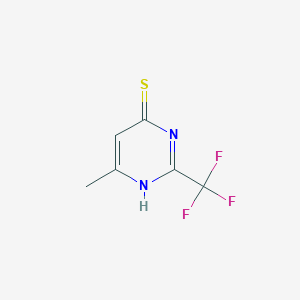
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)

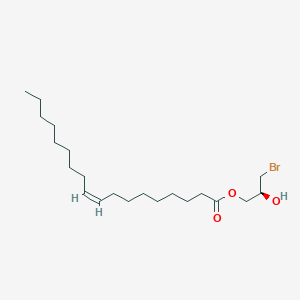
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
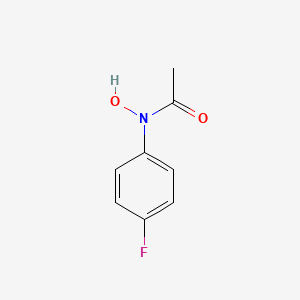
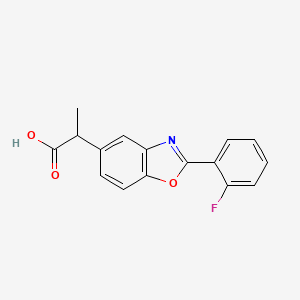
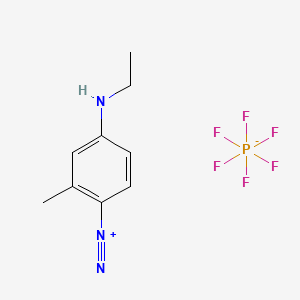

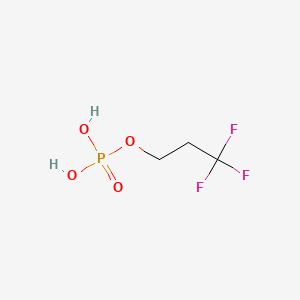

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
